molecular formula C13H23BO3 B8187951 trans-2,6-Dimethyl-4-3,6-dihydro-2H-pyran-4-boronic acid pinacol ester

trans-2,6-Dimethyl-4-3,6-dihydro-2H-pyran-4-boronic acid pinacol ester

Cat. No.: B8187951
M. Wt: 238.13 g/mol
InChI Key: DBRPBBDCXSNINM-UWVGGRQHSA-N
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Description

trans-2,6-Dimethyl-4-3,6-dihydro-2H-pyran-4-boronic acid pinacol ester: is a boronic ester derivative commonly used in organic synthesis. This compound is particularly valuable in the field of medicinal chemistry and material science due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of trans-2,6-Dimethyl-4-3,6-dihydro-2H-pyran-4-boronic acid pinacol ester typically involves the reaction of 3,6-dihydro-2H-pyran-4-boronic acid with pinacol in the presence of a suitable catalyst. The reaction conditions often include mild temperatures and inert atmospheres to prevent oxidation and degradation of the boronic ester .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include functionalized pyran derivatives, alcohols, and alkanes, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Chemistry: In organic synthesis, trans-2,6-Dimethyl-4-3,6-dihydro-2H-pyran-4-boronic acid pinacol ester is used as a building block for the construction of complex molecules. It is particularly useful in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds .

Biology and Medicine: This compound is used in the synthesis of biologically active molecules, including potential drug candidates. It serves as an intermediate in the preparation of endocannabinoid system modulators and embryonic ectoderm development inhibitors .

Industry: In the industrial sector, this boronic ester is used in the production of agrochemicals, pharmaceuticals, and dyes. Its stability and reactivity make it a valuable intermediate in various manufacturing processes .

Mechanism of Action

The mechanism of action of trans-2,6-Dimethyl-4-3,6-dihydro-2H-pyran-4-boronic acid pinacol ester involves its ability to participate in various chemical reactions due to the presence of the boronic ester group. This group can form reversible covalent bonds with diols and other nucleophiles, making it a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

  • 3,6-Dihydro-2H-pyran-4-boronic acid pinacol ester
  • (2,2,6,6-Tetramethyl-3,6-dihydro-2H-pyran-4-yl)boronic acid pinacol ester
  • 3,4-Dihydro-2H-pyran

Uniqueness: Compared to similar compounds, trans-2,6-Dimethyl-4-3,6-dihydro-2H-pyran-4-boronic acid pinacol ester offers unique reactivity due to the presence of the dimethyl groups, which can influence its steric and electronic properties. This makes it particularly useful in specific synthetic applications where other boronic esters may not be as effective .

Properties

IUPAC Name

2-[(2S,6S)-2,6-dimethyl-3,6-dihydro-2H-pyran-4-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23BO3/c1-9-7-11(8-10(2)15-9)14-16-12(3,4)13(5,6)17-14/h7,9-10H,8H2,1-6H3/t9-,10-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBRPBBDCXSNINM-UWVGGRQHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(OC(C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C[C@@H](O[C@H](C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23BO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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